molecular formula C19H28ClNO B8660415 Pentazocine hydrochloride CAS No. 22205-05-6

Pentazocine hydrochloride

Cat. No.: B8660415
CAS No.: 22205-05-6
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentazocine hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzomorphan derivatives with various reagents under controlled conditions. One common method includes the alkylation of a benzomorphan intermediate with an appropriate alkyl halide, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high yield and purity, often involving steps like crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pentazocine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes present in the molecule to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new alkyl or aryl groups into the molecule .

Scientific Research Applications

Pentazocine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of opioid receptor interactions and synthetic organic chemistry.

    Biology: Researchers use it to study the effects of opioids on cellular processes and receptor binding.

    Medicine: It is extensively studied for its analgesic properties and potential use in pain management protocols.

    Industry: The compound is used in the development of new analgesic drugs and formulations

Mechanism of Action

Pentazocine hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma opioid receptors, producing analgesia and sedation. Additionally, it has weak antagonist activity at mu opioid receptors, which helps to mitigate the risk of respiratory depression and addiction commonly associated with other opioids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentazocine hydrochloride is unique in its mixed agonist-antagonist profile, which allows it to provide effective pain relief with a lower risk of addiction and respiratory depression compared to other opioids. This makes it a valuable option in pain management, particularly for patients with a history of substance abuse .

Properties

CAS No.

22205-05-6

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H

InChI Key

OQGYMIIFOSJQSF-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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